N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methylphenyl)butanamide
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Overview
Description
Imidazo[1,2-a]pyrimidines are a type of heterocyclic compound that have received significant attention in the synthetic chemistry community . They are characterized by an imidazole ring fused to a pyridine ring .
Synthesis Analysis
Imidazo[1,2-a]pyrimidines can be synthesized through various chemosynthetic methodologies, including multicomponent reactions, condensation reactions, intramolecular cyclizations, tandem reactions, and carbon–hydrogen, carbon–carbon, carbon–nitrogen bond formation .Molecular Structure Analysis
The molecular structure of imidazo[1,2-a]pyrimidines consists of an imidazole ring (a 5-membered ring with three carbon atoms and two nitrogen centers) fused to a pyridine ring (a 6-membered ring with five carbon atoms and one nitrogen center) .Chemical Reactions Analysis
Imidazo[1,2-a]pyrimidines can undergo a variety of chemical reactions, including multicomponent reactions, condensation reactions, intramolecular cyclizations, and tandem reactions .Scientific Research Applications
Synthesis and Structural Insights
Research on imidazo[1,2-a]pyrimidines includes the development of synthetic methodologies and structural analysis. For instance, Dhanalakshmi et al. (2018) detailed the crystal structure and Hirshfeld surface analysis of two imidazo[1,2-a]pyridine derivatives, emphasizing the importance of structural elucidation in understanding the properties and potential applications of these compounds. Similarly, Li et al. (2003) discussed the palladium-catalyzed regioselective arylation of imidazo[1,2-a]pyrimidine, providing an efficient synthesis pathway that could be relevant for modifying N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methylphenyl)butanamide for various applications.
Biological Activities and Potential Therapeutic Applications
Imidazo[1,2-a]pyrimidines have been investigated for their potential therapeutic applications due to their diverse biological activities. Starrett et al. (1989) synthesized imidazo[1,2-a]pyridines as potential antiulcer agents, highlighting the cytoprotective properties of these compounds. This suggests a potential avenue for the application of N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methylphenyl)butanamide in gastroprotective therapies.
Additionally, Hamdouchi et al. (1999) designed imidazo[1,2-a]pyridines as antiviral agents against human rhinovirus, emphasizing the versatility of this scaffold in addressing viral infections.
Antimicrobial and Antineoplastic Activities
Imidazo[1,2-a]pyrimidine derivatives have shown promising antimicrobial and antineoplastic activities. Gr et al. (1975) reported the synthesis and antimicrobial activity of certain imidazo[1,2-a]pyrimidines, demonstrating significant activity against various microorganisms. Abdel-Hafez (2007) explored the antineoplastic activity of substituted imidazo[1,2-a]pyrimidine derivatives, further indicating the potential of these compounds in cancer therapy.
Future Directions
properties
IUPAC Name |
N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methylphenyl)butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O/c1-3-5-16(22)19-14-10-13(7-6-12(14)2)15-11-21-9-4-8-18-17(21)20-15/h4,6-11H,3,5H2,1-2H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUKDRXGPZAINGG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=C(C=CC(=C1)C2=CN3C=CC=NC3=N2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methylphenyl)butanamide |
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